Product packaging for Methyl 2-(2-chloroacetamido)propanoate(Cat. No.:CAS No. 153842-00-3)

Methyl 2-(2-chloroacetamido)propanoate

Cat. No.: B130317
CAS No.: 153842-00-3
M. Wt: 179.6 g/mol
InChI Key: JWNMQNKURMACSS-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetamido)propanoate is a chiral ester derivative characterized by a chloroacetamido group attached to the α-carbon of a propanoate backbone. It serves as a critical intermediate in organic synthesis, particularly for constructing enantiomerically pure compounds such as 2,5-diketopiperazines (DKPs) and amino acid derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO3 B130317 Methyl 2-(2-chloroacetamido)propanoate CAS No. 153842-00-3

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMQNKURMACSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558123
Record name Methyl N-(chloroacetyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153842-00-3
Record name Methyl N-(chloroacetyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis from Amino Acids

The most common approach involves esterification of amino acids followed by chloroacetylation. For example, L-alanine is esterified using methanol and trimethylchlorosilane (TMSCl) under mild conditions (room temperature, 24 h), yielding methyl alanate hydrochloride in 87–95% efficiency. Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) and catalytic 4-dimethylaminopyridine (DMAP) produces the target compound in 70–78% yield.

Key conditions :

  • Esterification : TMSCl/MeOH (1:2 molar ratio), RT, 24 h.

  • Acylation : Chloroacetyl chloride (1.1 eq.), Et₃N (1.5 eq.), DMAP (0.1 eq.), DCM, 0°C → RT, 12 h.

Direct Acylation of Amino Acid Methyl Esters

One-Pot Chloroacetylation

Methyl esters of amino acids (e.g., methionine, tryptophan) react directly with chloroacetyl chloride in acetonitrile or DCM. For instance, methyl methionate treated with chloroacetyl chloride and potassium carbonate (K₂CO₃) at 0°C achieves 78% yield after 8 h. This method avoids isolation of intermediates but requires rigorous moisture control.

Optimized parameters :

  • Solvent: Anhydrous DCM or acetonitrile.

  • Base: K₂CO₃ (2.0 eq.) or Et₃N (1.5 eq.).

  • Temperature: 0°C → RT.

  • Yield range: 70–85%.

Catalytic Asymmetric Synthesis

Chiral Hydrogen Peroxide-Mediated Catalysis

Patent CN102381969A discloses a stereoselective method using (S)-hydrogen peroxide as a catalyst. α-Chloropropionic acid and methanol react at 100–120°C for 8–10 h under chiral H₂O₂ (5–10 wt%), yielding (S)-methyl 2-chloropropionate with 95.6% enantiomeric excess (ee). The catalyst is recycled via fractional crystallization, reducing costs for industrial-scale production.

Advantages :

  • Enantioselectivity : >95% ee.

  • Catalyst recovery : 80–85% efficiency after three cycles.

Green Chemistry Approaches

Phosphate Buffer-Mediated Acylation

A solvent-free method employs phosphate buffer (pH 7.0) to facilitate the reaction between methyl alanate and chloroacetyl chloride at 25°C. This approach achieves 82% yield in 20 min, with minimal byproducts. The aqueous phase is separable, simplifying purification.

Comparative performance :

MethodYield (%)TimeSolvent
Phosphate buffer8220 minAqueous
Traditional7812 hDCM/MeCN

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent advancements utilize microreactors for high-throughput synthesis. For example, a tubular reactor (50°C, 5 min residence time) achieves 89% yield by combining methyl alanate and chloroacetyl chloride in EtOAc with DMAP. This method reduces side reactions (e.g., hydrolysis) and enables kilogram-scale production.

Critical parameters :

  • Flow rate: 10 mL/min.

  • Temperature gradient: 25°C → 50°C.

  • Purity: >99% (HPLC).

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Key spectral data :

  • ¹H NMR (CDCl₃): δ 1.45 (d, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, 1H, CH), 4.92 (s, 2H, ClCH₂).

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 H₂O/MeCN).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral H₂O₂8595.6HighModerate
Phosphate buffer82N/AMediumHigh
Continuous flow89N/AHighHigh
Traditional78N/AMediumLow

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The chloroacetamido-propanoate scaffold is versatile, with modifications influencing reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Purity/Yield
Methyl 2-(2-chloroacetamido)propanoate C₆H₁₀ClNO₃ 179.55 Chloroacetamido, methyl ester 76.0–77.4 56–95%
Methyl 2-(2-chloropropanamido)acetate C₆H₁₀ClNO₃ 179.60 Chloropropanamide, methyl ester - -
(R)-Methyl 2-(2-chloroacetamido)propanoate C₆H₁₀ClNO₃ 179.55 R-enantiomer of parent compound - 95%
Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate C₁₂H₁₄ClNO₃ 267.70 Phenyl group at β-carbon - 95%
Methyl 2-acetylamino-3-chloropropionate C₆H₁₀ClNO₃ 179.55 Acetamido, β-chloro substituent - -
Key Observations:

Chirality : The (R)- and (S)-enantiomers (e.g., QM-3562 and QM-3563) exhibit identical physical properties but differ in optical activity, critical for asymmetric synthesis .

Substituent Effects: β-Substituents: Adding a phenyl group (C₁₂H₁₄ClNO₃) increases molecular weight by ~88 Da and alters hydrophobicity, impacting bioavailability . Chloropropanamide vs.

Synthetic Utility: The parent compound’s high yield (95%) under enantioselective conditions makes it preferable for DKP synthesis . Derivatives like methyl 2-acetylamino-3-chloropropionate prioritize β-chloro substitution, favoring nucleophilic substitution reactions .

Spectral and Reactivity Differences

  • IR Spectroscopy: The parent compound’s amide C=O stretch (1644 cm⁻¹) shifts in analogs with electron-withdrawing groups (e.g., phenyl in C₁₂H₁₄ClNO₃) due to resonance effects .
  • Reactivity: Chloroacetamido derivatives undergo nucleophilic displacement (e.g., with NaN₃ to form azido analogs) more readily than chloropropanamide analogs due to reduced steric hindrance . Phenyl-substituted analogs exhibit enhanced stability in acidic conditions, as noted in pharmaceutical intermediate studies .

Biological Activity

Methyl 2-(2-chloroacetamido)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. With the molecular formula C₅H₈ClN₁O₂, it features a chloroacetamido group that enhances its potential as a pharmaceutical agent. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The indole moiety allows it to mimic tryptophan, facilitating binding to tryptophan-binding proteins. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This mechanism is essential for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit specific cancer cell lines, acting as a potential anticancer agent.
  • Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of cancer cell proliferation
Enzyme InteractionModulation of enzyme activity

Case Study 1: Antitumor Efficacy

In a study published in ResearchGate, this compound was tested against HCT-116 colorectal cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value of approximately 11 μM, indicating its potential as a lead compound for further drug development aimed at cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties against various pathogens. Results demonstrated effective inhibition of bacterial strains, highlighting its applicability in developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHydroxy esterAnticancer activity
Methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoateAcetoxy derivativeInhibitory effects on HDAC enzymes
Methyl (S)-2-(2-chloroacetamido)propanoateEnantiomerDifferent biological properties

The presence of the chloroacetamido group in this compound imparts distinct reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the key steps for synthesizing Methyl 2-(2-chloroacetamido)propanoate, and how is yield optimized?

The synthesis typically involves coupling 2-chloroacetamide with methyl propanoate derivatives under controlled conditions. In one protocol, a 95% yield was achieved via a nucleophilic acyl substitution reaction, using a polar aprotic solvent (e.g., DMF) and a base to deprotonate the amine intermediate. Critical parameters include temperature control (0–5°C during coupling) and stoichiometric excess of the chloroacetylating agent to minimize side reactions . Post-synthesis purification via column chromatography (using n-hexane/ethyl acetate gradients) and recrystallization ensures high purity (>97% GC).

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ATR-IR : Key peaks include the amide N-H stretch (~3324 cm⁻¹), ester C=O (~1727 cm⁻¹), and amide C=O (~1644 cm⁻¹) .
  • LC-MS : Used to confirm molecular ion peaks and purity (e.g., 100% purity at 254 nm) .
  • TLC : Rf value of 0.5 in n-hexane/ethyl acetate (3:1) helps monitor reaction progress .
    Cross-validation with ¹H/¹³C NMR is recommended to resolve ambiguities in functional group assignments.

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties.
  • Label containers clearly and avoid inhalation/contact with skin.
  • Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed exposure limits .
  • Emergency showers/eye wash stations must be accessible, and contaminated clothing should be professionally decontaminated .

Advanced Research Questions

Q. How can conflicting purity data (e.g., GC vs. LC-MS) be resolved during quality control?

Discrepancies often arise from residual solvents (GC) or UV-inactive impurities (LC-MS). A tiered approach is recommended:

GC-MS : Identify low-boiling-point contaminants.

HPLC with UV/ELSD detection : Detect non-chromophoric impurities.

Elemental analysis : Verify stoichiometric ratios of C, H, N.
For example, a reported 100% LC-MS purity might still require GC validation if solvent residues are suspected .

Q. What mechanistic insights explain byproduct formation during synthesis?

Common byproducts include:

  • Hydrolysis products : Ester-to-acid conversion under acidic/humid conditions.
  • Dimerization : Occurs via nucleophilic attack of the amide nitrogen on another chloroacetamide group.
    To suppress these, maintain anhydrous conditions and use scavengers (e.g., molecular sieves). Kinetic studies (e.g., in situ FTIR monitoring) can pinpoint optimal reaction times .

Q. How does the chloroacetamido group influence reactivity in downstream applications?

The chloroacetamido moiety is electrophilic, enabling:

  • Nucleophilic substitutions : Reaction with thiols or amines to form thioethers or secondary amides.
  • Cross-coupling reactions : Pd-catalyzed couplings (e.g., Suzuki) for bioconjugation.
    For instance, this group has been used to synthesize benzodiazole derivatives with potential bioactivity .

Q. What strategies mitigate low enantiomeric excess (ee) in chiral syntheses?

  • Chiral auxiliaries : Use (S)-configured starting materials to bias stereochemistry.
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers.
    In one study, (S)-enantiomers were isolated with >99% ee using chiral HPLC .

Q. How can computational tools aid in predicting biological activity?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs).
  • QSAR models : Correlate structural features (e.g., Cl substitution, logP) with activity.
  • Retrosynthesis AI : Plan synthetic routes for derivatives (e.g., PubChem’s template-based tools) .
    For example, analogs with fluorophenyl groups showed enhanced binding in kinase inhibition assays .

Key Recommendations for Researchers

  • Cross-validate analytical data using orthogonal methods (e.g., NMR + LC-MS) to resolve contradictions.
  • Explore bioactivity : Prioritize derivatives with heterocyclic moieties (e.g., thiophene, pyridine) for pharmacological screens .
  • Adopt green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-chloroacetamido)propanoate
Reactant of Route 2
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Methyl 2-(2-chloroacetamido)propanoate

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